molecular formula C16H11Cl2N7O3 B11692773 N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11692773
M. Wt: 420.2 g/mol
InChI Key: CMDAWLVABFBMMO-UFWORHAWSA-N
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Description

N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It features a unique combination of dichloronitrophenyl and tetrazolyl groups, making it a subject of interest in various fields of scientific research

Properties

Molecular Formula

C16H11Cl2N7O3

Molecular Weight

420.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H11Cl2N7O3/c17-12-7-13(18)14(25(27)28)6-11(12)8-19-20-15(26)9-24-22-16(21-23-24)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,26)/b19-8+

InChI Key

CMDAWLVABFBMMO-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves the condensation reaction between 2,4-dichloro-5-nitrobenzaldehyde and 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with cellular targets, leading to the disruption of essential biological processes. The compound’s nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage cellular components. Additionally, its ability to inhibit specific enzymes and interfere with DNA synthesis contributes to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE
  • N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE
  • N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(2,4-DICHLORO-5-NITROPHENYL)METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE stands out due to its unique combination of dichloro and nitro groups, which enhance its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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